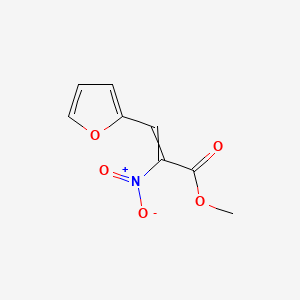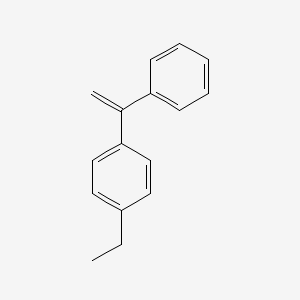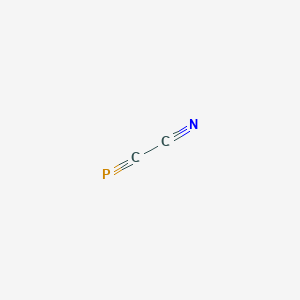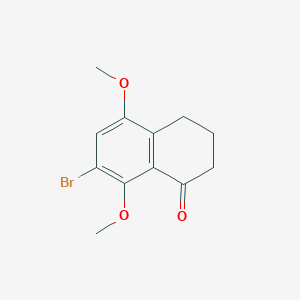
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- typically involves the bromination of a naphthalenone precursor followed by methoxylation. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methanol or sodium methoxide for methoxylation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of substituted naphthalenones.
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethoxy-: Lacks the bromine substituent.
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-: Lacks the methoxy groups.
Uniqueness
1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
77199-82-7 |
|---|---|
Fórmula molecular |
C12H13BrO3 |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
7-bromo-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13BrO3/c1-15-10-6-8(13)12(16-2)11-7(10)4-3-5-9(11)14/h6H,3-5H2,1-2H3 |
Clave InChI |
RZXJRFYYUDGJIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1CCCC2=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
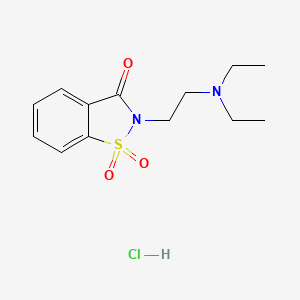
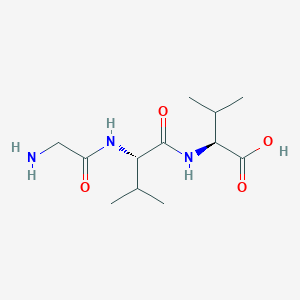

![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
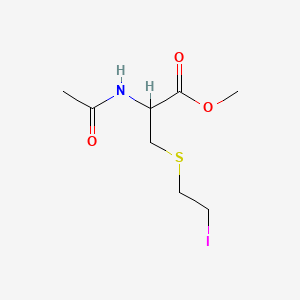
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
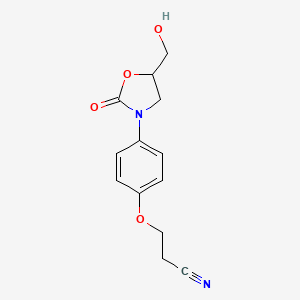
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
